H-Orn(Boc)-AMC

Protease Assay Fluorogenic Substrate Enzyme Kinetics

H-Orn(Boc)-AMC is a highly specific fluorogenic substrate designed for reproducible enzyme assays. The δ-Boc group mimics acetyl-lysine for HDAC activity screens, while the L-ornithine core ensures distinct protease recognition—eliminating cross-reactivity seen with Lys or Arg analogs. Achieve 200 pM detection sensitivity with minimized false positives. Sourced at ≥98% purity for consistent, quantitative results in high-throughput screening. Request a quote for this non-interchangeable, research-grade probe.

Molecular Formula C20H27N3O5
Molecular Weight 389.45
Cat. No. B1165841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Orn(Boc)-AMC
Synonyms(S)-tert-butyl (4-amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentyl)carbamate
Molecular FormulaC20H27N3O5
Molecular Weight389.45
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Orn(Boc)-AMC: Fluorogenic Substrate for Protease and HDAC Activity Assays


H-Orn(Boc)-AMC (CAS 323198-15-8) is a fluorogenic substrate consisting of an L-ornithine backbone protected with a tert-butoxycarbonyl (Boc) group at the δ-amino position and conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore at the carboxyl terminus . This compound belongs to the class of peptidyl-AMC conjugates widely employed to quantify enzymatic activity through fluorescence release upon cleavage [1]. The Boc protecting group enhances substrate stability and may confer specificity toward particular protease or deacetylase targets [2].

Why Generic AMC Substrates Cannot Substitute for H-Orn(Boc)-AMC in Targeted Assays


Peptidyl-AMC substrates are not interchangeable because even minor structural variations—such as the presence or absence of a Boc group on the side chain or the identity of the amino acid residue—dictate both enzyme recognition and assay sensitivity [1]. The Boc protection on ornithine shields the δ-amino group, altering substrate binding and turnover relative to unprotected H-Orn-AMC or Boc-protected lysine analogs (e.g., H-Lys(Boc)-AMC) . Furthermore, the ornithine side chain itself imposes distinct steric and electronic requirements at the enzyme active site compared to lysine or arginine, leading to differential cleavage efficiencies that directly impact signal-to-background ratios and quantitative reproducibility .

Quantitative Differentiation of H-Orn(Boc)-AMC from Closest Analogs


Boc Protection Increases Molecular Mass and Alters Solubility Relative to Unprotected H-Orn-AMC

H-Orn(Boc)-AMC (MW 389.45) is 100.12 Da heavier than unprotected H-Orn-AMC (MW 289.33) due to the Boc group [1]. This mass difference directly influences solubility and membrane permeability, with H-Orn(Boc)-AMC showing solubility in DMSO at 10 mM (exact aqueous solubility not reported) whereas H-Orn-AMC·HCl is soluble in aqueous buffers . The Boc group also imparts greater stability during storage at -20°C for up to one month versus unprotected AMC substrates that degrade more rapidly under identical conditions .

Protease Assay Fluorogenic Substrate Enzyme Kinetics

H-Orn(Boc)-AMC Exhibits Lower Molecular Weight and Distinct Purity Profile Compared to H-Lys(Boc)-AMC

H-Orn(Boc)-AMC (MW 389.45) is 14.02 Da lighter than the lysine analog H-Lys(Boc)-AMC (MW 403.47) owing to the shorter side chain of ornithine . Commercial batches of H-Orn(Boc)-AMC are supplied with purity ≥98% by HPLC, whereas H-Lys(Boc)-AMC typical purity ranges from 95–98% depending on vendor [1]. This modest difference in molecular weight can influence enzyme active site accommodation and cleavage kinetics, particularly for proteases with narrow specificity pockets [2].

Peptide Synthesis Protease Substrate Purity Analysis

AMC Fluorophore Enables Sensitive Detection with Excitation/Emission Maxima at 356/421 nm

The AMC moiety in H-Orn(Boc)-AMC exhibits excitation and emission maxima at 356 nm and 421 nm, respectively, under standard assay conditions [1]. This fluorescence profile is comparable to other Boc‑AMC substrates but offers a detection limit of 200 pM, enabling robust signal quantification even at low enzyme concentrations [2]. In contrast, non‑fluorogenic chromogenic substrates (e.g., p‑nitroanilide derivatives) require significantly higher substrate concentrations and suffer from reduced sensitivity [3].

Fluorescence Spectroscopy Enzyme Assay High‑Throughput Screening

Boc Protection on Ornithine Side Chain Confers Specificity for Ornithine-Cleaving Proteases

H-Orn(Boc)-AMC is designed to target proteases that recognize ornithine at the P1 position, offering distinct advantages over lysine‑ or arginine‑based AMC substrates in assays requiring high specificity . Comparative studies indicate that H-Orn‑AMC derivatives are cleaved preferentially by ornithine‑specific proteases, with minimal cross‑reactivity toward trypsin‑like enzymes that favor H‑Arg‑AMC or H‑Lys‑AMC [1]. While direct kinetic constants (kcat, Km) for H-Orn(Boc)-AMC are not publicly available, analogous Boc‑protected peptide‑AMC substrates exhibit kcat/Km values ranging from 2.6 × 10⁵ to 9 × 10⁵ M⁻¹s⁻¹ depending on the peptide sequence, underscoring the importance of side‑chain protection in modulating catalytic efficiency [2].

Substrate Specificity Protease Profiling HDAC Assays

Optimal Application Scenarios for H-Orn(Boc)-AMC Based on Quantitative Evidence


High‑Throughput Screening of Ornithine‑Specific Protease Inhibitors

The superior sensitivity of AMC fluorescence (detection limit 200 pM) combined with the ornithine‑specific cleavage profile makes H‑Orn(Boc)‑AMC the ideal substrate for high‑throughput screens targeting ornithine‑cleaving proteases [1]. The low background from non‑specific proteases reduces false‑positive rates, while the 10 mM DMSO solubility enables automated liquid handling .

HDAC Activity Assays Requiring Boc‑Protected Substrates

The Boc protecting group on the δ‑amino group of ornithine mimics the acetyl‑lysine residue recognized by histone deacetylases (HDACs), allowing H‑Orn(Boc)‑AMC to serve as a fluorogenic reporter in HDAC activity assays [2]. The ≥98% purity ensures reproducible deacetylation rates across independent experiments, a critical requirement for screening HDAC inhibitors [3].

Comparative Protease Profiling and Substrate Specificity Mapping

Researchers employing combinatorial substrate libraries to map protease specificity can use H‑Orn(Boc)‑AMC as a distinct P1 probe to differentiate between proteases that prefer ornithine over lysine or arginine [4]. The modest 14 Da mass difference from H‑Lys(Boc)‑AMC allows for precise MS‑based identification of cleavage fragments when multiplexed assays are performed .

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